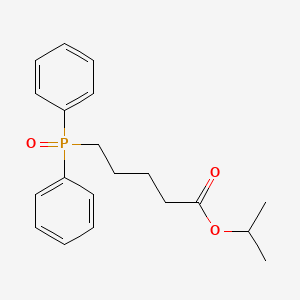

Isopropyl-5-(Diphenylphosphoryl)pentanoat

Übersicht

Beschreibung

Synthesis Analysis

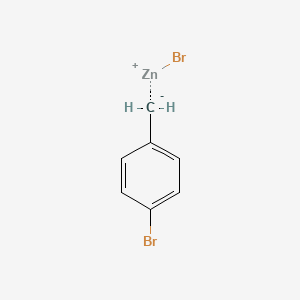

The synthesis of compounds related to Isopropyl 5-(diphenylphosphoryl)pentanoate often involves multi-step reactions, including esterification, halogen exchange, and Michaelis–Arbuzov reactions. For instance, the synthesis of Benzyl 5-(diisopropoxyphosphoryl)pentanoate, an analog compound, is achieved from 5-bromopentanoic acid through esterification with benzyl alcohol, Finkelstein halogen exchange, and a subsequent Michaelis–Arbuzov reaction (Weyna et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds akin to Isopropyl 5-(diphenylphosphoryl)pentanoate is characterized using spectroscopic methods such as NMR, IR, Raman, and X-ray diffraction. For example, the structural elucidation of β-Diphenylphosphorylated alkanones and related compounds was conducted using these techniques, providing detailed insights into the molecular geometry and electronic structure (Goryunov et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving phosphorane derivatives, for instance, showcase the versatility of these compounds in forming complex structures through conjugate additions and cyclomanganation processes. These reactions highlight the reactivity of the phosphorus center and its role in forming diverse molecular architectures (Timosheva et al., 2006).

Physical Properties Analysis

The physical properties of compounds like Isopropyl 5-(diphenylphosphoryl)pentanoate can be inferred from related substances. These properties include solubility, melting point, and stability, which are crucial for handling and application in chemical syntheses. Studies on analogous compounds provide a foundation for understanding the physical behavior of these molecules in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under different conditions, and the ability to undergo specific reactions, are pivotal. Research on similar compounds demonstrates the influence of the phosphorus-containing group on the overall chemical behavior, including nucleophilicity, electrophilicity, and potential as catalysts or reagents in organic synthesis (Yu et al., 2013).

Wissenschaftliche Forschungsanwendungen

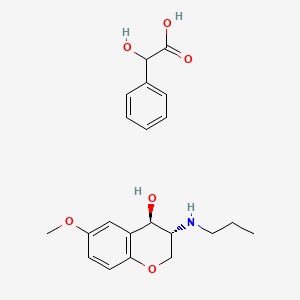

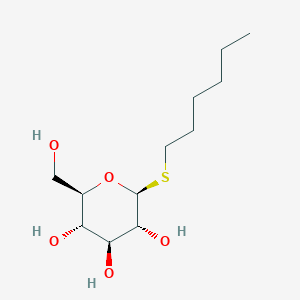

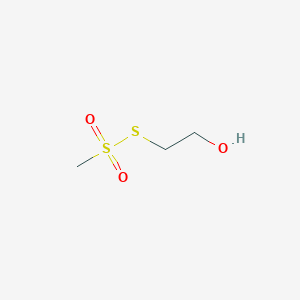

Pharmazeutische Verunreinigung

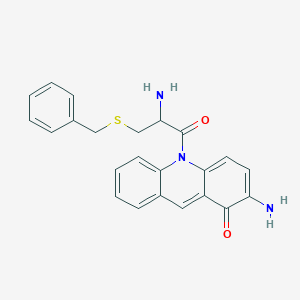

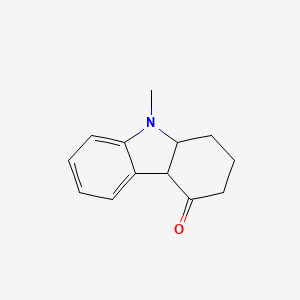

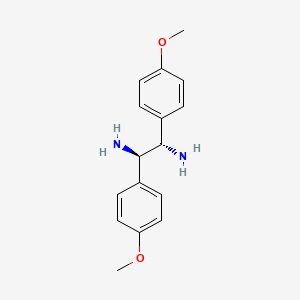

Isopropyl-5-(Diphenylphosphoryl)pentanoat ist bekannt als eine potenzielle Spurenverunreinigung in kommerziellen Präparaten von Latanoprost {svg_1} {svg_2} {svg_3}. Dies macht es in der pharmazeutischen Industrie wichtig, insbesondere bei der Qualitätskontrolle und Formulierung von Latanoprost-basierten Produkten.

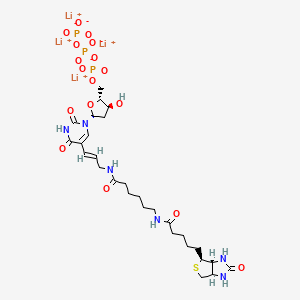

Augenheilkunde

Latanoprost, die Verbindung, in der this compound eine Verunreinigung sein kann, ist ein Prodrug der freien Säure, die ein potenter Agonist des FP-Rezeptors im Auge ist {svg_4} {svg_5} {svg_6}. Dies deutet darauf hin, dass this compound möglicherweise Anwendungen in der Augenheilkundeforschung haben könnte.

Lipidbiochemie

Die Stammverbindung von this compound, Latanoprost, ist an der Lipidbiochemie beteiligt {svg_7}. Daher könnte this compound in der Forschung im Zusammenhang mit der Lipidbiochemie verwendet werden.

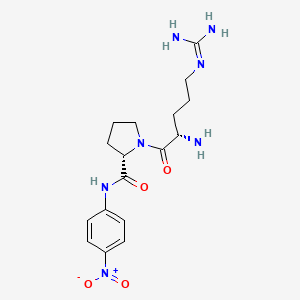

Neurowissenschaften

Angesichts der Tatsache, dass Latanoprost Anwendungen in den Neurowissenschaften hat {svg_8}, ist es möglich, dass this compound auch in der Neurowissenschaftlichen Forschung eingesetzt werden könnte, insbesondere in Studien im Zusammenhang mit dem Auge und dem Sehen.

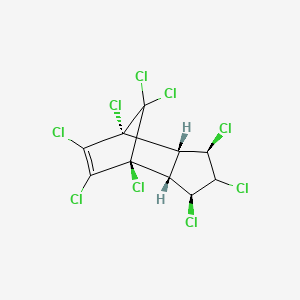

Cyclooxygenase-Weg

Latanoprost ist am Cyclooxygenase-Weg beteiligt {svg_9}, was darauf hindeutet, dass this compound in der Forschung im Zusammenhang mit diesem Weg verwendet werden könnte.

Synthetische Zwischenprodukte & Bausteine

This compound könnte möglicherweise als synthetisches Zwischenprodukt oder Baustein bei der Synthese anderer komplexer Moleküle verwendet werden {svg_10}.

Wirkmechanismus

Target of Action

Isopropyl 5-(diphenylphosphoryl)pentanoate is a potential trace impurity in commercial preparations of latanoprost . Latanoprost, the isopropyl ester of 17-phenyl-13,14-dihydro prostaglandin F2α, serves as a prodrug for the free acid form, which is a potent agonist of the FP receptor in the eye .

Mode of Action

As a prodrug, latanoprost is converted into its active form in the body. The active form of latanoprost interacts with the FP receptor, a G-protein-coupled receptor in the eye . This interaction triggers a series of biochemical reactions that lead to physiological changes.

Biochemical Pathways

The activation of the FP receptor by the active form of latanoprost initiates a cascade of events in the prostaglandin pathway . This pathway plays a crucial role in various physiological processes, including inflammation, vasodilation, and regulation of intraocular pressure.

Pharmacokinetics

After topical administration in the eye, latanoprost is absorbed through the cornea and is then hydrolyzed to its active form. The active form is primarily metabolized in the liver and excreted through the kidneys .

Action Environment

The action of Isopropyl 5-(diphenylphosphoryl)pentanoate, as a potential trace impurity in latanoprost, is likely to be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the temperature . .

Eigenschaften

IUPAC Name |

propan-2-yl 5-diphenylphosphorylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSCAFULQNHZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2088449-88-9 | |

| Record name | Isopropyl 5-(diphenylphosphoryl)pentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088449889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Diphenylphosphinyl)pentanoic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl 5-(Diphenylphosphoryl)pentanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453JL3QHE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.